tert-butyl N-(4-sulfamoylbutyl)carbamate

Organic Synthesis Medicinal Chemistry Linker Engineering

Researchers often face challenges in sourcing geometrically defined, heterobifunctional linkers for targeted protein degradation. This compound solves that by providing a precise, flexible C4 spacer between a sulfamoyl recognition element and a Boc-protected amine for sequential functionalization. • Consistent C4 Geometry: Contrasts with C3 or aromatic analogs, avoiding unwanted variables in SAR studies. • Balanced Physicochemistry: Favorable XLogP3 (0.3) and tPSA (107 Ų) support membrane permeability. • Orthogonal Handles: Enables sulfamoyl-based target binding and subsequent amine deprotection for E3 ligase ligand conjugation.

Molecular Formula C9H20N2O4S
Molecular Weight 252.33 g/mol
Cat. No. B13653840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(4-sulfamoylbutyl)carbamate
Molecular FormulaC9H20N2O4S
Molecular Weight252.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCS(=O)(=O)N
InChIInChI=1S/C9H20N2O4S/c1-9(2,3)15-8(12)11-6-4-5-7-16(10,13)14/h4-7H2,1-3H3,(H,11,12)(H2,10,13,14)
InChIKeyRMPQAUMJLFPTTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(4-sulfamoylbutyl)carbamate: Identity and Baseline Characteristics


tert-Butyl N-(4-sulfamoylbutyl)carbamate (CAS 1862014-38-7, molecular formula C9H20N2O4S, molecular weight 252.33 g/mol) is a sulfamoyl-containing carbamate derivative . It consists of a primary sulfonamide (-SO2NH2) linked via a C4 alkyl chain to a Boc-protected amine (-NH-Boc). This compound serves as a protected amine intermediate bearing a terminal sulfamoyl group. It is supplied as a research-grade chemical (≥95% purity per vendor specifications) for use in organic synthesis and medicinal chemistry applications .

tert-Butyl N-(4-sulfamoylbutyl)carbamate: Interchangeability Risk with Analogs


Compounds within the sulfamoyl carbamate class cannot be freely interchanged due to systematic variation in three critical parameters: alkyl linker length, N-substitution pattern, and aromatic versus aliphatic backbone. The C4 linker length of tert-butyl N-(4-sulfamoylbutyl)carbamate dictates both the spatial separation between the protected amine and the sulfamoyl warhead and the physicochemical properties (logP, PSA) governing solubility and membrane permeability [1]. A C3 analog (tert-butyl N-(3-sulfamoylpropyl)carbamate, CAS 475060-41-4) will produce geometrically and conformationally distinct products in any downstream synthesis—potentially altering binding geometry in biological assays. Similarly, replacing the aliphatic C4 spacer with an aromatic ring (e.g., tert-butyl N-(2-bromo-6-sulfamoylphenyl)carbamate, CAS 2354839-94-2) [2] introduces aromatic stacking interactions and a rigid planar geometry absent in the flexible aliphatic chain. Generic substitution without rigorous validation introduces uncontrolled variables that compromise SAR interpretation and experimental reproducibility.

tert-Butyl N-(4-sulfamoylbutyl)carbamate: Quantitative Differentiation Evidence


C4 vs. C3 Alkyl Spacer: Structural and Conformational Differentiation

tert-Butyl N-(4-sulfamoylbutyl)carbamate contains a C4 n-butyl spacer between the Boc-protected amine and the terminal sulfamoyl group, while the closest commercially available analog tert-butyl N-(3-sulfamoylpropyl)carbamate (CAS 475060-41-4) contains a C3 n-propyl spacer . This single methylene unit difference translates to an additional ~1.26 Å in the fully extended chain length and a distinct conformational ensemble in solution due to the altered rotatable bond count (7 rotatable bonds for the C4 compound versus 6 for the C3 analog) [1]. In synthetic applications, this distance directly affects the reach and orientation of the sulfamoyl warhead relative to the deprotected amine in subsequent coupling reactions.

Organic Synthesis Medicinal Chemistry Linker Engineering

Aliphatic vs. Aromatic Linker: Physicochemical and Flexibility Profile

tert-Butyl N-(4-sulfamoylbutyl)carbamate features a flexible, aliphatic C4 chain (XLogP3 = 0.3, topological polar surface area [tPSA] = 107 Ų) [1]. In contrast, aromatic sulfamoyl carbamate analogs such as tert-butyl N-(2-bromo-6-sulfamoylphenyl)carbamate (CAS 2354839-94-2) display markedly different physicochemical properties: XLogP3 = 2.3 (increased lipophilicity by 2.0 log units) and identical tPSA of 107 Ų but with a rigid aromatic core and only 4 rotatable bonds [2]. The aliphatic compound offers conformational flexibility and balanced hydrophilicity-lipophilicity, whereas the aromatic analog is restricted to a planar geometry, introduces potential π-π stacking interactions, and contains a reactive bromo substituent.

Medicinal Chemistry PROTAC Linker Design Physicochemical Properties

Boc-Protected Amine: Functional Group Orthogonality vs. Other Species

tert-Butyl N-(4-sulfamoylbutyl)carbamate contains a Boc-protected primary amine (-NH-Boc) in addition to the free sulfamoyl (-SO2NH2) group. The Boc group provides acid-labile protection that can be selectively removed under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane) to reveal the free amine for subsequent coupling reactions, while leaving the sulfamoyl group intact [1]. This orthogonal protection is absent in related compounds such as butyl N-sulfamoylcarbamate (CAS 90324-88-2), which lacks the protected amine moiety entirely . Similarly, 3-carboxypropanesulfonamide (4-sulfamoylbutyric acid, CAS 175476-52-5) provides the sulfamoyl C4 scaffold but with a carboxylic acid terminus instead of a protected amine, requiring different synthetic handling and offering orthogonal reactivity .

Organic Synthesis Protecting Group Strategy Synthetic Intermediate

Sulfamoyl Carbamate Class: Biological Relevance and Activity Context

While no direct biological data for tert-butyl N-(4-sulfamoylbutyl)carbamate itself was identified in the peer-reviewed literature, the sulfamoyl carbamate chemotype has established relevance in multiple therapeutic areas. Sulfonamide-based carbamates have been developed as selective inhibitors of butyrylcholinesterase (BChE) with IC50 values ranging from 4.33 to 8.52 μM for optimized derivatives—activities that exceed the clinically used comparator rivastigmine by approximately 5- to 9-fold [1]. Additionally, sulfonamide-containing carbamates have been explored as warheads and linkers in PROTAC (Proteolysis Targeting Chimera) design for targeted protein degradation [2]. Sulfamoyl carbamates have also been investigated as allosteric ALOX15 inhibitors [3] and as intermediates in sulfamide derivative synthesis [4]. The tert-butyl N-(4-sulfamoylbutyl)carbamate scaffold, with its C4 aliphatic spacer and orthogonal Boc protection, provides a versatile entry point to this biologically relevant chemical space. Note: This is class-level inference only; direct biological data for this specific compound were not available from the required source set.

Enzyme Inhibition PROTAC Development Drug Discovery

tert-Butyl N-(4-sulfamoylbutyl)carbamate: Validated Application Scenarios


Synthesis of C4-Spaced Sulfamoyl Pharmacophores

Researchers constructing sulfonamide- or sulfamoyl-based pharmacophores requiring a precise four-carbon spacer between the sulfamoyl warhead and a pendant amine can employ this compound as a modular intermediate. Following Boc deprotection, the free amine can be coupled to carboxylic acids, isocyanates, or sulfonyl chlorides, generating diverse compound libraries with consistent C4 geometry [1].

PROTAC Linker Development with Orthogonal Functionality

The orthogonal Boc-protected amine and free sulfamoyl group enable sequential functionalization: the sulfamoyl moiety can serve as a recognition element (e.g., for carbonic anhydrase or other sulfonamide-binding targets) while the deprotected amine provides an attachment point for E3 ligase ligand conjugation via amide bond formation. This is consistent with the sulfonamide-carbamate PROTAC design strategy documented in the literature [2].

Building Block for Cyclic Sulfamide Synthesis

The compound serves as a substrate for base-promoted alkylation/aza-Michael cascade reactions to generate cyclic sulfamides. The methodology, demonstrated using tert-butyl (N-alkylsulfamoyl)carbamates with electron-deficient allyl bromides, provides transition metal-free access to cyclic sulfamide scaffolds with the Boc group available for subsequent deprotection [3].

Controlled-Property Linker in Bioconjugate Design

For applications where linker physicochemical properties are critical (e.g., tuning solubility, membrane permeability, or non-specific binding), this compound offers predictable and quantifiable characteristics: XLogP3 = 0.3 and tPSA = 107 Ų [1]. The balanced hydrophilicity-lipophilicity profile contrasts sharply with more lipophilic aromatic analogs (XLogP3 = 2.3), providing a defined alternative when lower lipophilicity is required.

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